molecular formula C14H22O2 B12654838 Methyl octahydro-5,5-dimethyl-2-naphthoate CAS No. 93840-16-5

Methyl octahydro-5,5-dimethyl-2-naphthoate

Cat. No.: B12654838
CAS No.: 93840-16-5
M. Wt: 222.32 g/mol
InChI Key: BBLPOKYPRGVQJI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl octahydro-5,5-dimethyl-2-naphthoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

5,5-dimethyl-1,2,3,4,4a,5,6,7-octahydro-2-naphthalenecarboxylic acid+methanolacid catalystmethyl octahydro-5,5-dimethyl-2-naphthoate+water\text{5,5-dimethyl-1,2,3,4,4a,5,6,7-octahydro-2-naphthalenecarboxylic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 5,5-dimethyl-1,2,3,4,4a,5,6,7-octahydro-2-naphthalenecarboxylic acid+methanolacid catalyst​methyl octahydro-5,5-dimethyl-2-naphthoate+water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl octahydro-5,5-dimethyl-2-naphthoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl octahydro-5,5-dimethyl-2-naphthoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl octahydro-5,5-dimethyl-2-naphthoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl octahydro-5,5-dimethyl-2-naphthoate is unique due to its fully hydrogenated naphthalene ring system and the presence of two methyl groups at the 5-position. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .

Properties

CAS No.

93840-16-5

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

methyl 5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalene-2-carboxylate

InChI

InChI=1S/C14H22O2/c1-14(2)8-4-5-10-9-11(13(15)16-3)6-7-12(10)14/h5,11-12H,4,6-9H2,1-3H3

InChI Key

BBLPOKYPRGVQJI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=C2C1CCC(C2)C(=O)OC)C

Origin of Product

United States

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